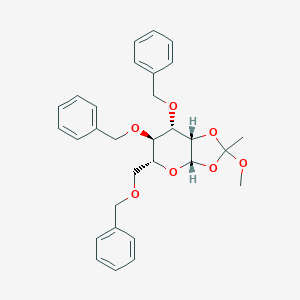
STn エピトープ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンゾキノンは、シクロヘキサ-2,5-ジエン-1,4-ジオンとしても知られており、化学式C₆H₄O₂の有機化合物です。それは、2つのケトン置換基を持つ6員環を特徴とするキノンの種類です。ベンゾキノンは、1,4-ベンゾキノン(パラ-ベンゾキノン)と1,2-ベンゾキノン(オルト-ベンゾキノン)の2つの異性体として存在します。 1,4-異性体はより一般的に見られ、明るい黄色の結晶外観と刺激臭で知られています .
科学的研究の応用
ベンゾキノンは、科学研究において幅広い用途があります。
作用機序
ベンゾキノンは主に酸化還元サイクルを通じてその効果を発揮します。それは、細胞内レダクターゼによって1電子または2電子還元を受け、セミキノンまたはヒドロキノンを生成します。 これらの中間体は、反応性酸素種を生成し、DNA、タンパク質、脂質などの細胞成分に酸化ストレスと損傷を引き起こします . このメカニズムは、抗がん剤としての使用において利用されており、生成された酸化ストレスはがん細胞のアポトーシスを誘発する可能性があります .
6. 類似の化合物との比較
ベンゾキノンは、次のものを含むキノンの大規模なファミリーの一部です。
ナフトキノン: 2つのケトン置換基を持つナフタレン環を特徴とする。
アントラキノン: 2つのケトン置換基を持つアントラセン環を含む。
ヒドロキノン: ベンゾキノンの還元体であり、写真現像や美白剤として使用されます.
独自性: ベンゾキノンは、その高い反応性とさまざまな化学反応を起こす多様性によって独特です。 酸化還元サイクルに参加する能力により、合成化学と生物学の両方の用途で特に価値があります .
生化学分析
Biochemical Properties
The STn epitope interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of multiple hydrogen bonds with the proximal peptide and GalNAc linked to the threonine residue . These interactions play a crucial role in the biochemical reactions involving the STn epitope.
Cellular Effects
The STn epitope has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of the STn epitope on proteins can lead to changes in the behavior of cancer cells, promoting proliferation and metastasis .
Molecular Mechanism
The STn epitope exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The X-ray crystal structure of the anti-MUC1 monoclonal antibody SN-101 complexed with the antigenic glycopeptide provides evidence that SN-101 recognises specifically the essential epitope by forming multiple hydrogen bonds both with the proximal peptide and GalNAc linked to the threonine residue .
Metabolic Pathways
The STn epitope is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The STn epitope is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: 1,4-ベンゾキノンは、ヒドロキノンの酸化によって合成できます。この反応は通常、塩化第二鉄、過酸化水素、または二クロム酸カリウムなどの酸化剤の使用を伴います。 反応は酸化プロセスを促進するために酸性媒体中で行われます .
工業的製造方法: 工業的には、1,4-ベンゾキノンは、五酸化バナジウムなどの触媒の存在下で空気を使用してヒドロキノンを酸化することによって製造されます。ヒドロキノンは水に溶解され、70〜80°Cに加熱されます。 次に、空気を溶液に通気すると、1,4-ベンゾキノンが沈殿物として生成されます .
反応の種類:
酸化: ベンゾキノンは、水素化ホウ素ナトリウムまたは酸性条件下での亜鉛などの還元剤を使用してヒドロキノンに還元できます.
還元: 硝酸銀または塩化第二鉄などの酸化剤を使用してベンゾキノンに酸化することができます.
置換: ベンゾキノンは、無水酢酸と硫酸と反応してトリアセチルヒドロキシキノールを生成するティーレ反応などの置換反応を起こします.
一般的な試薬と条件:
酸化剤: 塩化第二鉄、過酸化水素、二クロム酸カリウム。
還元剤: 水素化ホウ素ナトリウム、酸性条件下での亜鉛。
置換試薬: 無水酢酸、硫酸。
主要な生成物:
ヒドロキノン: ベンゾキノンの還元によって生成されます。
トリアセチルヒドロキシキノール: 無水酢酸と硫酸との置換反応によって生成されます.
類似化合物との比較
Benzoquinone is part of a larger family of quinones, which includes:
Naphthoquinone: Characterized by a naphthalene ring with two ketone substitutions.
Anthraquinone: Contains an anthracene ring with two ketone substitutions.
Hydroquinone: The reduced form of benzoquinone, used in photographic development and as a skin-lightening agent.
Uniqueness: Benzoquinone is unique due to its high reactivity and versatility in undergoing various chemical reactions. Its ability to participate in redox cycling makes it particularly valuable in both synthetic chemistry and biological applications .
特性
CAS番号 |
114661-01-7 |
|---|---|
分子式 |
C22H37N3O16 |
分子量 |
599.5 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |
InChIキー |
RMINQIRDFIBNLE-NNRWGFCXSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
同義語 |
Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


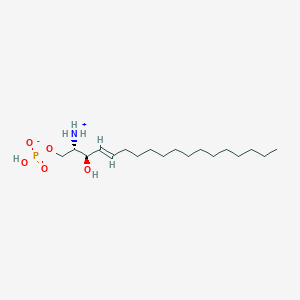
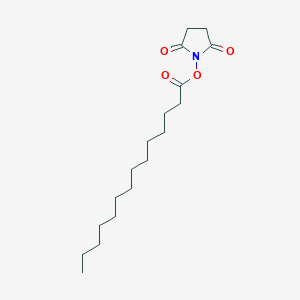

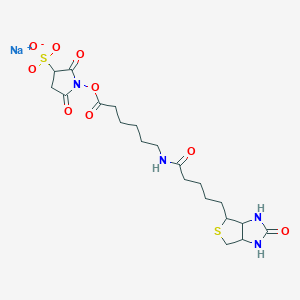
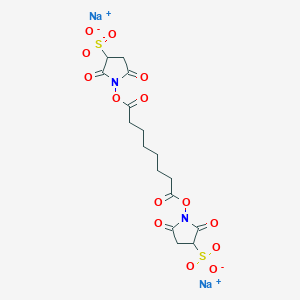


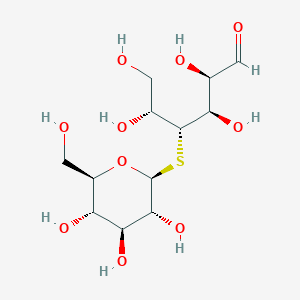
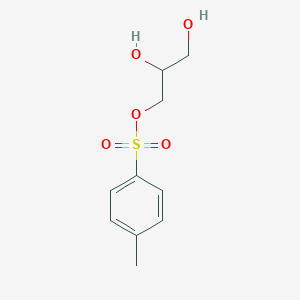


![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

